molecular formula C11H15N5OS B12743132 Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-31-1

Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12743132
CAS No.: 102410-31-1
M. Wt: 265.34 g/mol
InChI Key: NPBIXFKKVFSPJP-WUXMJOGZSA-N
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Description

Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo-thiazole ring . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo-thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N-dimethyl-, ((6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific substitution pattern and the presence of the glycine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

102410-31-1

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C11H15N5OS/c1-8-9(16-4-5-18-11(16)13-8)6-12-14-10(17)7-15(2)3/h4-6H,7H2,1-3H3,(H,14,17)/b12-6+

InChI Key

NPBIXFKKVFSPJP-WUXMJOGZSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=N/NC(=O)CN(C)C

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=NNC(=O)CN(C)C

Origin of Product

United States

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